N-(tert-butyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride
CAS No.: 1046495-78-6
Cat. No.: VC6192077
Molecular Formula: C9H18ClN3O2S
Molecular Weight: 267.77
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1046495-78-6 |
|---|---|
| Molecular Formula | C9H18ClN3O2S |
| Molecular Weight | 267.77 |
| IUPAC Name | N-tert-butyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide;hydrochloride |
| Standard InChI | InChI=1S/C9H17N3O2S.ClH/c1-6-8(7(2)11-10-6)15(13,14)12-9(3,4)5;/h12H,1-5H3,(H,10,11);1H |
| Standard InChI Key | CGJMYWVMOOJLIE-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NN1)C)S(=O)(=O)NC(C)(C)C.Cl |
Introduction
Chemical Identity and Structural Properties
N-(tert-Butyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride belongs to the pyrazole sulfonamide class, distinguished by a sulfonamide group (-SO₂NH-) attached to the pyrazole ring at position 4. The tert-butyl group at the N-terminal enhances steric bulk and lipophilicity, potentially influencing binding interactions in biological systems .
Table 1: Key Chemical Properties
The hydrochloride salt form improves solubility in aqueous media, a critical factor for in vitro assays. Computational analyses predict a collision cross-section (CCS) of 154.8 Ų for the [M+H]+ adduct, suggesting moderate molecular size and polarity .
Synthesis and Structural Optimization
The synthesis of pyrazole sulfonamides typically involves reacting pyrazole sulfonyl chlorides with amines under basic conditions. For N-(tert-butyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride, a plausible route includes:
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Sulfonation: 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride is prepared via chlorosulfonation of the parent pyrazole.
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Amination: Reaction with tert-butyl amine in the presence of a base (e.g., potassium tert-butoxide) in tetrahydrofuran (THF).
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Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Sulfonation | Chlorosulfonic acid, 0–5°C, 2–4 hrs | 60–75% | |
| Amination | tert-Butyl amine, KOtBu, THF, rt, 12 hrs | 50–65% | |
| Salt Form. | HCl (gaseous), diethyl ether, 0°C | >90% |
Similar protocols have been validated for structurally related compounds, such as N-methyl-1-(1-allyl-3,5-dimethyl-1H-pyrazol-4-yl)-methanamine derivatives . Modifications in the amine component (e.g., substituting tert-butyl with isopropyl or allyl groups) enable diversification of the sulfonamide library .
Pharmacological Significance and Mechanistic Insights
Although direct biological data for N-(tert-butyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride are scarce, related pyrazole sulfonamides exhibit notable pharmacological activities:
Antiproliferative Activity
Pyrazole sulfonamides demonstrate cytotoxicity against cancer cell lines by inhibiting tubulin polymerization or disrupting kinase signaling . For example, N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide showed IC₅₀ values of <1 µM in leukemia models . The tert-butyl group in the target compound may enhance membrane permeability, potentiating similar effects.
Research Applications and Future Directions
Proteomics and Target Identification
N-(tert-Butyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride is utilized in proteomics to study protein-sulfonamide interactions, particularly in enzyme inhibition assays. Its high purity (>98%) ensures minimal interference in mass spectrometry-based analyses.
Drug Discovery Scaffold
The compound’s modular structure allows for iterative optimization. Key strategies include:
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Substituent Variation: Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) at position 4 of the pyrazole ring to enhance binding affinity .
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Salt Forms: Exploring alternative counterions (e.g., mesylate, tosylate) to modulate solubility and bioavailability.
Table 3: Comparative Analysis of Pyrazole Sulfonamide Derivatives
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